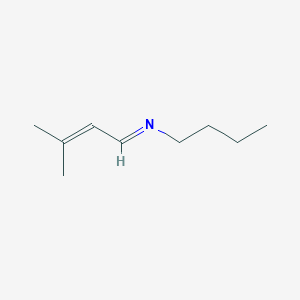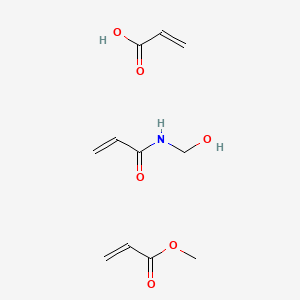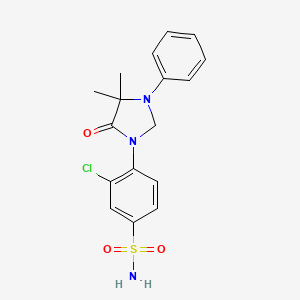
N-Phenylpyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylpyridine-2-carboximidamide is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboxylic acid with aniline in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate amide, which is then converted to the carboximidamide under suitable conditions. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sulfuric acid or phosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Phenylpyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-Phenylpyridine-2-carboximidamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Phenylpyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, it may interact with the active sites of enzymes, leading to inhibition of their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
2-Phenylpyridine: A structurally similar compound with a phenyl group attached to the pyridine ring, but lacking the carboximidamide group.
Pyridine-2-carboximidamide: Similar to N-Phenylpyridine-2-carboximidamide but without the phenyl substitution.
N-Phenylbenzamide: Contains a phenyl group and an amide functional group, but lacks the pyridine ring.
Uniqueness: this compound is unique due to the presence of both the phenyl and carboximidamide groups attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
68118-41-2 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
N'-phenylpyridine-2-carboximidamide |
InChI |
InChI=1S/C12H11N3/c13-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h1-9H,(H2,13,15) |
InChI Key |
CGJZRCVTGPYFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



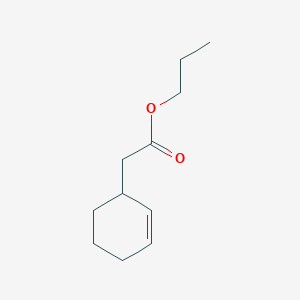
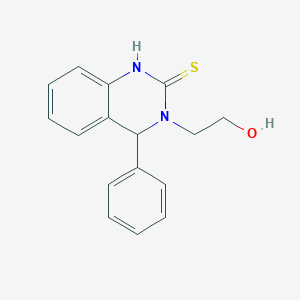

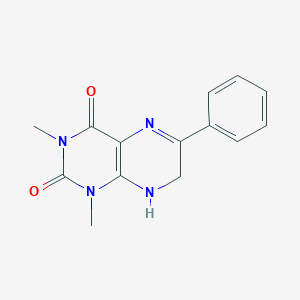
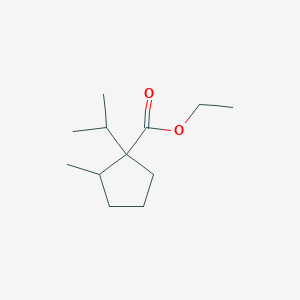
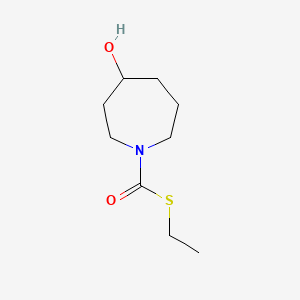
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
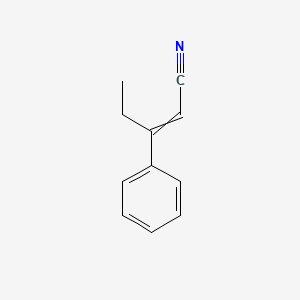
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
